![molecular formula C17H14I2 B13331067 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings in drug design, offering benefits such as increased solubility and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane typically involves the iodination of 1,3-diphenylbicyclo[1.1.1]pentane. This process can be achieved using various iodinating agents under controlled conditions. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions .
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-iodophenyl)bicyclo[11These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,3-Bis(4-azidophenyl)bicyclo[1.1.1]pentane .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a bioisostere in drug design, replacing benzene rings to improve drug properties.
Industry: Utilized in materials science for the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By replacing benzene rings in drug molecules, it can improve solubility, metabolic stability, and reduce non-specific binding. The molecular targets and pathways involved depend on the specific application and the structure of the compound it is replacing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylbicyclo[1.1.1]pentane: Lacks the iodine atoms but shares the same bicyclo[1.1.1]pentane core.
1,3-Bis(4-bromophenyl)bicyclo[1.1.1]pentane: Similar structure but with bromine atoms instead of iodine.
1,3-Bis(4-chlorophenyl)bicyclo[1.1.1]pentane: Contains chlorine atoms instead of iodine.
Uniqueness
1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane is unique due to the presence of iodine atoms, which can participate in specific chemical reactions that other halogens may not. This makes it a valuable compound for certain synthetic applications and research studies .
Eigenschaften
Molekularformel |
C17H14I2 |
|---|---|
Molekulargewicht |
472.10 g/mol |
IUPAC-Name |
1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C17H14I2/c18-14-5-1-12(2-6-14)16-9-17(10-16,11-16)13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
InChI-Schlüssel |
QWVOVXZEVNRRBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


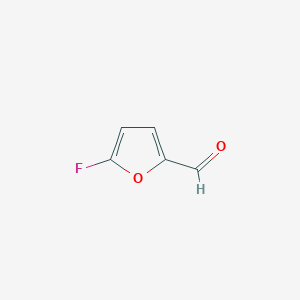
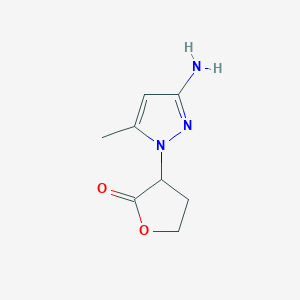

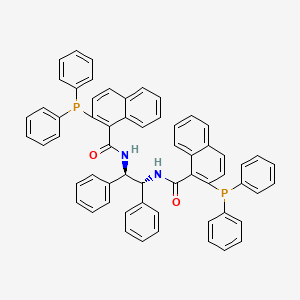
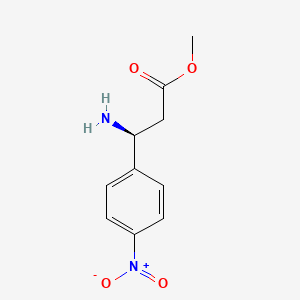
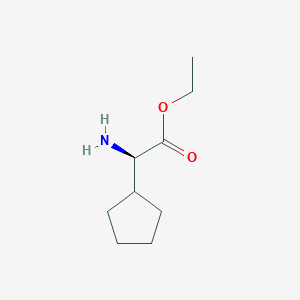

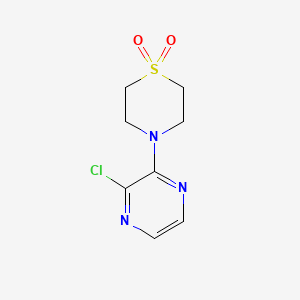
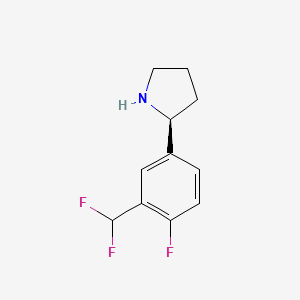

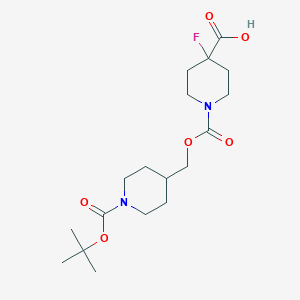
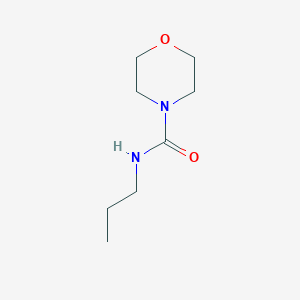
![1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)

